Diethyl [4-(trimethylsilyl)phenyl]phosphonate
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Overview
Description
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester (9CI) is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 4-(trimethylsilyl)phenyl halides under suitable conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 4-(trimethylsilyl)phenyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of diethyl phosphonate alcohols.
Substitution: Formation of substituted phenyl phosphonates.
Scientific Research Applications
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [4-(trimethylsilyl)phenyl]- (9CI)
- Phosphonic acid, [4-(trimethylsilyl)phenyl]methyl-, diethyl ester
Uniqueness
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
Properties
CAS No. |
2916-52-1 |
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Molecular Formula |
C13H23O3PSi |
Molecular Weight |
286.38 g/mol |
IUPAC Name |
(4-diethoxyphosphorylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H23O3PSi/c1-6-15-17(14,16-7-2)12-8-10-13(11-9-12)18(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
YLBQBCCVSIDECC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)[Si](C)(C)C)OCC |
Origin of Product |
United States |
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